molecular formula C13H14FN3OS B2782026 1-(4-Fluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide CAS No. 2328946-82-1

1-(4-Fluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2782026
CAS No.: 2328946-82-1
M. Wt: 279.33
InChI Key: PQUFNSSFNXKOGA-UHFFFAOYSA-N
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Description

1-(4-Fluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a compound that belongs to the class of benzothiazoles, which are known for their diverse biological activities. This compound features a benzothiazole ring fused with a piperidine ring, and it has a carboxamide functional group. The presence of a fluorine atom on the benzothiazole ring enhances its chemical properties and biological activities.

Preparation Methods

The synthesis of 1-(4-Fluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The piperidine ring can be introduced through a nucleophilic substitution reaction using piperidine and a suitable leaving group.

Chemical Reactions Analysis

1-(4-Fluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.

    Substitution: The fluorine atom on the benzothiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

    Amidation: The carboxamide group can be further modified through amidation reactions with various amines to form new amide derivatives

Scientific Research Applications

1-(4-Fluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits key enzymes such as DNA gyrase and dihydrofolate reductase, which are essential for bacterial DNA replication and folate metabolism . The presence of the fluorine atom enhances its binding affinity to these targets, leading to increased potency.

Comparison with Similar Compounds

1-(4-Fluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide can be compared with other benzothiazole derivatives such as:

Properties

IUPAC Name

1-(4-fluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3OS/c14-9-2-1-3-10-11(9)16-13(19-10)17-6-4-8(5-7-17)12(15)18/h1-3,8H,4-7H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUFNSSFNXKOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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